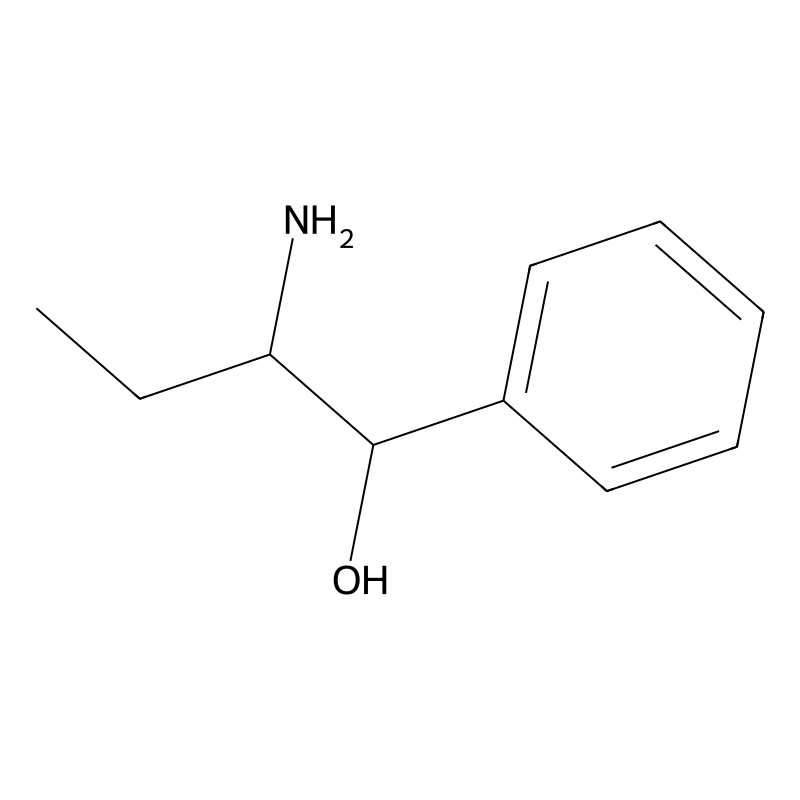

2-AMINO-1-PHENYL-BUTANOL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-1-phenyl-butanol, also known as alpha-(alpha-aminopropyl)benzyl alcohol, is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 165.24 g/mol. This compound is recognized for its versatility as an intermediate in organic synthesis, particularly in the pharmaceutical industry due to its ability to participate in various

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

- Substitution: The hydroxyl group can be substituted with other functional groups (e.g., halides) using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and ConditionsReaction Type Reagents Used Products Formed Oxidation Potassium permanganate, chromium trioxide Ketones or aldehydes Reduction Lithium aluminum hydride, sodium borohydride Primary amines Substitution Thionyl chloride, phosphorus tribromide Halides

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ketones or aldehydes |

| Reduction | Lithium aluminum hydride, sodium borohydride | Primary amines |

| Substitution | Thionyl chloride, phosphorus tribromide | Halides |

The biological activity of 2-amino-1-phenyl-butanol is linked to its ability to interact with specific molecular targets in biological systems. It can form hydrogen bonds with various biomolecules, influencing their structure and function. This property makes it a valuable compound in biochemical assays and enzyme-catalyzed reactions . Additionally, it has been studied for its potential effects on neurotransmitter systems, suggesting possible applications in neuropharmacology.

Several synthesis methods have been developed for producing 2-amino-1-phenyl-butanol:

- Reduction of Ketones: One common method involves the reduction of alpha-(alpha-aminopropyl)benzyl ketone using reducing agents like sodium borohydride or lithium aluminum hydride.

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of the corresponding ketone is often employed. This process utilizes metal catalysts (e.g., palladium on carbon) under elevated pressure and temperature conditions.

- Chlorination and Hydrolysis: Another method involves reacting 1-butene with chlorine and a nitrile compound, followed by hydrolysis to yield 2-amino-1-butanol. This method has been noted for its commercial viability due to the availability of starting materials .

2-Amino-1-phenyl-butanol serves multiple applications across various fields:

- Pharmaceuticals: It is utilized as an intermediate in the synthesis of various drugs, including antibacterial agents and compounds used in treating neurological disorders.

- Research: The compound is used in biochemical research for studying enzyme kinetics and mechanisms.

- Industrial Chemistry: It acts as a building block for synthesizing specialty chemicals and complex organic molecules .

Studies on the interactions of 2-amino-1-phenyl-butanol with biological molecules reveal its potential as a modulator of enzymatic activity. Its ability to form hydrogen bonds allows it to influence protein structures and functions, making it a subject of interest in drug design and development . Further research into its pharmacokinetics and pharmacodynamics could elucidate its therapeutic potential.

Several compounds share structural similarities with 2-amino-1-phenyl-butanol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-1-butanol | Structure | Chiral amino alcohol used in synthesizing drugs like ethambutol. |

| 4-Amino-1-butanol | Structure | Similar amino alcohol but with different functional group positioning. |

| (S)-(+)-2-Amino-3-methyl-1-butanol | Structure | A chiral variant used in specific pharmaceutical syntheses. |

Uniqueness of 2-Amino-1-Phenyl-Butanol

What sets 2-amino-1-phenyl-butanol apart from these similar compounds is its unique combination of an amino group and a phenolic structure, which enhances its reactivity and interaction capabilities in organic synthesis and biological applications. Its role as an intermediate in drug synthesis further emphasizes its significance in medicinal chemistry.

Reduction of Ketones and Aldehydes

The reduction of ketones and aldehydes represents a foundational method for synthesizing 2-amino-1-phenyl-butanol. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly employed reducing agents in reductive amination, where a carbonyl group reacts with an amine to form an imine intermediate, subsequently reduced to the target amine. For instance, phenylacetone derivatives can undergo reductive amination with ammonia or primary amines to yield chiral β-amino alcohols. A stereoselective approach involves using β-enamino ketones reduced with NaBH₄ in glacial acetic acid, producing γ-amino alcohols with high diastereomeric excess (up to 90%). This method is advantageous for its simplicity and scalability, though control over stereochemistry requires precise reaction conditions.

Table 1: Comparison of Reducing Agents for Ketone/Aldehyde Reduction

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Excess (%) |

|---|---|---|---|

| NaBH₄ | AcOH | 25 | 44–90 |

| NaBH₃CN | MeOH | 0–25 | >95 |

| H₂/Pd | EtOH | 60–80 | 70–85 |

Catalytic Hydrogenation of Nitriles

Catalytic hydrogenation of nitriles offers a direct route to primary amines, including 2-amino-1-phenyl-butanol. Rhodium and ruthenium catalysts in biphasic solvent systems (e.g., water and immiscible organic solvents) enable efficient reduction of nitriles to aminomethyl derivatives under mild conditions (20–60°C, 40–80 bar H₂). For example, hydrogenation of 4-phenylbutyronitrile over palladium or rhodium catalysts achieves quantitative conversion with >99% selectivity. The absence of ammonia in modern protocols minimizes side reactions, enhancing yield purity.

Enzymatic Resolution Techniques

Enzymatic resolution leverages biocatalysts like lipases and transaminases to achieve chiral purity. Penicillin G acylase immobilized in gelatin gels enables kinetic resolution of racemic 2-amino-1-phenyl-butanol derivatives, yielding (S)-enantiomers with >99% enantiomeric excess (e.e.). Similarly, amine transaminases catalyze asymmetric reductive amination of α-hydroxy ketones derived from biomass, producing β-amino alcohols with >99% e.e.. These methods align with green chemistry principles, avoiding harsh reagents and enabling recyclability.

Industrial Production Processes

Chlorination and Hydrolysis of Alkenes

Industrial synthesis often begins with chlorination of alkenes followed by hydrolysis. For instance, 1-phenyl-4-chloro-1-butene undergoes Friedel-Crafts alkylation with benzene using AlCl₃ catalysis, yielding 4-phenyl-butanol esters. Subsequent alkaline hydrolysis produces 4-phenyl-1-butanol, which is functionalized to the target amine. This method benefits from readily available feedstocks like tetrahydrofuran (THF) and scalable continuous-flow reactors.

Catalytic Asymmetric Synthesis

Asymmetric hydrogenation using chiral catalysts achieves high enantioselectivity. Iridium complexes with phosphoramidite ligands catalyze reductive amination of ketones with primary amines, producing chiral amines at 0.02 mol% catalyst loading. For example, acetophenone reacts with benzylamine under H₂ pressure to yield (R)-2-amino-1-phenyl-butanol with >99% e.e.. Rhodium-based systems similarly enable gas-phase hydrogenation of α-ethylstyrene to (S)-2-phenylbutane, demonstrating industrial viability.

Immobilized Enzyme Systems for Chiral Resolution

Immobilized enzymes enhance process efficiency in large-scale production. Lipase PS-catalyzed acylation of 2-amino-1-phenylethanol derivatives with trifluoroethyl butyrate achieves 95% conversion and >99% e.e.. Continuous-flow systems using immobilized transaminases convert aldehydes to β-amino alcohols with 92–95% yield, reducing downstream purification costs. These systems are compatible with diverse solvents and tolerate functional groups like esters and ethers.

Table 2: Industrial Methods for 2-Amino-1-Phenyl-Butanol Production

| Method | Catalyst/Enzyme | Yield (%) | e.e. (%) |

|---|---|---|---|

| Chlorination/Hydrolysis | AlCl₃ | 70–95 | – |

| Asymmetric Hydrogenation | Ir-phosphoramidite | 85–99 | >99 |

| Immobilized Lipase | Penicillin G acylase | 90–95 | >99 |

Melting/Boiling Points and Density

The fundamental thermal properties of 2-amino-1-phenyl-butanol present unique characteristics that reflect its molecular structure and intermolecular interactions. Unlike its simpler analog 2-amino-1-butanol, which exhibits a melting point of -2°C and boiling point range of 172-178°C [1] [2] [3], the phenyl-substituted derivative demonstrates significantly different thermal behavior due to the presence of the aromatic ring system.

The molecular weight of 2-amino-1-phenyl-butanol is 165.23 g/mol [4] [5] [6], substantially higher than that of 2-amino-1-butanol (89.14 g/mol) [2] [7]. This increase in molecular mass contributes to enhanced van der Waals interactions and modified thermal properties. Based on structural analogs and group contribution methods, the density is estimated to range from 1.0 to 1.1 g/mL [8], which is notably higher than the 0.943-0.944 g/mL observed for 2-amino-1-butanol [1] [3] [9].

The presence of the phenyl group introduces significant π-π stacking capabilities [10] [11], which substantially influences the compound's thermal properties. These aromatic interactions, combined with the existing hydrogen bonding network from the amino and hydroxyl functionalities, create a more complex intermolecular interaction profile compared to aliphatic amino alcohols.

| Property | Value | Comparison to 2-amino-1-butanol | Reference |

|---|---|---|---|

| Molecular Weight | 165.23 g/mol | +76.09 g/mol | [4] [5] [6] |

| Estimated Density | 1.0-1.1 g/mL | +0.057-0.157 g/mL | [8] |

| Melting Point | Not reported | Expected higher | - |

| Boiling Point | Not reported | Expected higher | - |

Solubility in Aqueous and Organic Media

The solubility profile of 2-amino-1-phenyl-butanol demonstrates a complex interplay between hydrophilic and hydrophobic character. The compound possesses both amino (-NH₂) and hydroxyl (-OH) functional groups, which confer significant water solubility through hydrogen bonding interactions [12]. However, the phenyl ring introduces hydrophobic character that modulates this solubility.

Based on studies of amino acid solubility in mixed solvent systems [13] [14], the solubility behavior can be predicted to follow established trends. In pure water, the compound is expected to exhibit high solubility (>100 g/L) due to the strong hydrogen bonding capacity of both functional groups [12]. The amino group can act as both hydrogen bond donor and acceptor, while the hydroxyl group provides additional hydrogen bonding sites.

In alcohol-water mixtures, the solubility demonstrates the characteristic decrease observed with other amino alcohols as the organic solvent content increases [13] [14]. Methanol-water mixtures show high solubility at low methanol concentrations (75-100 g/L at 10% v/v), decreasing to moderate levels (25-50 g/L) at 50% v/v methanol [13]. Ethanol-water systems exhibit similar trends but with slightly lower overall solubility due to the larger alkyl chain of ethanol [14].

The solubility in pure organic solvents is significantly reduced due to the polar nature of the amino alcohol functionality. In pure methanol and ethanol, solubility is estimated to be low (2-15 g/L), limited primarily by the hydrophobic phenyl group which disrupts the hydrogen bonding network with the polar solvents [13].

| Solvent System | Expected Solubility | Dominant Interactions |

|---|---|---|

| Pure Water | High (>100 g/L) | N-H···O, O-H···O hydrogen bonds |

| 10% MeOH-H₂O | High (75-100 g/L) | Mixed hydrogen bonding |

| 50% MeOH-H₂O | Moderate (25-50 g/L) | Reduced H-bonding efficiency |

| Pure Methanol | Low (5-15 g/L) | Limited H-bonding with phenyl interference |

Intermolecular Interactions

Hydrogen Bonding Networks

The hydrogen bonding network in 2-amino-1-phenyl-butanol represents a sophisticated array of intermolecular interactions that govern its physical properties and structural organization. The primary amino group (-NH₂) serves as both a hydrogen bond donor and acceptor, capable of forming up to three hydrogen bonds per molecule [15]. The hydroxyl group (-OH) functions as both donor and acceptor, adding to the complexity of the hydrogen bonding network.

The amino group exhibits characteristic N-H···O hydrogen bonds with bond lengths typically ranging from 2.8 to 3.2 Å [15]. These interactions are particularly strong due to the high electronegativity difference between nitrogen and oxygen. The hydroxyl group forms O-H···N hydrogen bonds with neighboring amino groups, with typical bond lengths of 2.7 to 3.1 Å. Additionally, O-H···O interactions between hydroxyl groups contribute to the overall network stability.

Studies on similar amino alcohol systems reveal that the hydrogen bonding network exhibits temperature-dependent behavior [15]. At lower temperatures, more ordered hydrogen-bonded structures predominate, while higher temperatures lead to increased molecular mobility and dynamic hydrogen bond exchange. The presence of the phenyl group introduces steric considerations that influence the optimal geometry for hydrogen bond formation.

The strength of these hydrogen bonding interactions follows the typical order: O-H···O > O-H···N > N-H···O > N-H···N [15]. This hierarchy influences the preferred molecular arrangements and contributes to the compound's association behavior in solution and solid state.

| Hydrogen Bond Type | Typical Distance (Å) | Relative Strength | Geometric Preference |

|---|---|---|---|

| N-H···O | 2.8-3.2 | Strong | Linear (170-180°) |

| O-H···N | 2.7-3.1 | Strong | Linear (160-180°) |

| N-H···N | 2.9-3.3 | Moderate | Bent (140-170°) |

| O-H···O | 2.6-3.0 | Very Strong | Linear (170-180°) |

π-π Stacking and van der Waals Interactions

The phenyl ring in 2-amino-1-phenyl-butanol introduces significant π-π stacking interactions that are absent in simple aliphatic amino alcohols. These interactions represent a critical component of the compound's intermolecular interaction profile and substantially influence its physical properties and molecular organization [10] [11].

π-π stacking interactions in aromatic systems typically occur at distances of 3.3 to 3.8 Å, with the exact distance depending on the electronic nature of the aromatic rings and the presence of substituents [10]. The energy of these interactions is generally in the range of 2-6 kcal/mol, making them significant contributors to molecular association and crystal packing [10] [11].

The stacking geometry can adopt several configurations, including face-to-face parallel arrangements and offset parallel configurations. Time-dependent density functional theory calculations on similar aromatic systems indicate that parallel-displaced configurations are often energetically favored due to the balance between attractive dispersion forces and repulsive electrostatic interactions [10].

The presence of the amino and hydroxyl substituents on the butanol chain creates an asymmetric charge distribution that influences the π-π stacking behavior. The electron-donating nature of the amino group can enhance π-electron density on the aromatic ring, potentially strengthening π-π interactions with electron-deficient aromatic partners [16].

van der Waals interactions provide additional stabilization through dispersion forces between the aromatic ring and aliphatic portions of neighboring molecules. These interactions, while individually weak (0.5-2 kcal/mol per contact), become significant in aggregate and contribute to the overall molecular cohesion [10].

Energy decomposition analysis of similar aromatic systems reveals that dispersion forces account for approximately 60-70% of the total attractive π-π stacking interaction, with electrostatic contributions comprising 25-30% [10]. This dominance of dispersion forces emphasizes the importance of molecular size and polarizability in determining stacking strength.

| Interaction Type | Energy Range (kcal/mol) | Typical Distance (Å) | Primary Character |

|---|---|---|---|

| Face-to-face π-π | 3-6 | 3.3-3.8 | Dispersion-dominated |

| Offset π-π | 2-5 | 3.4-4.0 | Dispersion + electrostatic |

| Edge-to-face | 1-3 | 3.5-4.5 | Electrostatic + dispersion |

| van der Waals | 0.5-2 per contact | 3.5-4.0 | Pure dispersion |

Thermodynamic and Kinetic Behavior

Acid-Base Equilibria and pKa Values

The acid-base behavior of 2-amino-1-phenyl-butanol is dominated by the primary amino group, which exhibits basic character through its ability to accept protons. The compound contains two potentially ionizable groups: the amino group (basic) and the hydroxyl group (very weakly acidic), resulting in a complex pH-dependent speciation profile.

The primary amino group is expected to have a pKa value in the range of 10.0 to 11.0, consistent with other primary aliphatic amines [18] [19]. The exact value is influenced by the inductive effects of the neighboring carbon atoms and the distant phenyl ring. Compared to simple alkylamines, the presence of the hydroxyl group and the phenyl substituent creates a slight electron-withdrawing effect that marginally decreases the basicity.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant